molecular formula C17H23F2N3O2 B12263768 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyridine

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyridine

Cat. No.: B12263768
M. Wt: 339.4 g/mol
InChI Key: ZXBVQMDDXRFLSO-UHFFFAOYSA-N
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Description

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with difluoromethyl groups and a methoxypyridine moiety, making it a subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyridine typically involves multi-step organic reactions. The process begins with the preparation of 4,4-difluoropiperidine, which is then subjected to acylation reactions to introduce the carbonyl group. Subsequent steps involve the coupling of this intermediate with 6-methoxypyridine under controlled conditions to yield the final product. Common reagents used in these reactions include acyl chlorides, bases like triethylamine, and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques like chromatography is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halides or other nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Difluoropiperidine-1-carbonyl)-4-[(4-fluorophenyl)methyl]morpholine
  • 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile

Uniqueness

Compared to similar compounds, 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyridine stands out due to its unique combination of a difluoropiperidine ring and a methoxypyridine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H23F2N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(6-methoxypyridin-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C17H23F2N3O2/c1-24-15-4-2-3-14(20-15)21-9-5-13(6-10-21)16(23)22-11-7-17(18,19)8-12-22/h2-4,13H,5-12H2,1H3

InChI Key

ZXBVQMDDXRFLSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

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